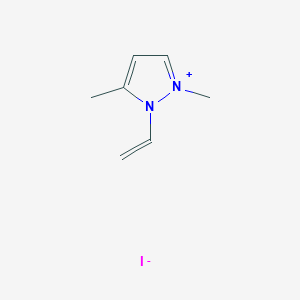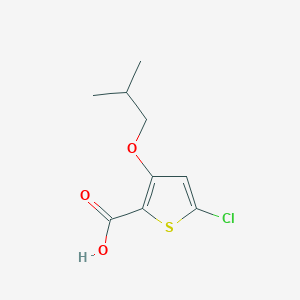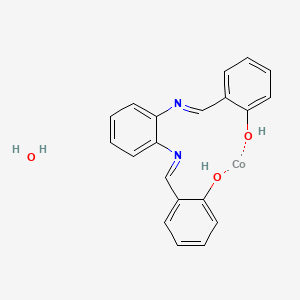
2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide is an organic compound with the molecular formula C7H11N2I. It belongs to the class of pyrazolium salts, which are known for their diverse applications in various fields, including chemistry and materials science. This compound is characterized by the presence of an ethenyl group attached to a pyrazolium ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide typically involves the alkylation of 1,3-dimethylpyrazole with an appropriate ethenylating agent in the presence of a suitable iodide source. A common method includes:
Starting Materials: 1,3-dimethylpyrazole and ethenyl iodide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydride may be used to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and precipitation of the product by adding a non-polar solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated pyrazolium derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Silver nitrate (AgNO3) for halide exchange reactions.
Major Products
Oxidation: Formation of 2-ethenyl-1,3-dimethyl-1H-pyrazolium epoxide.
Reduction: Formation of 2-ethyl-1,3-dimethyl-1H-pyrazolium iodide.
Substitution: Formation of 2-ethenyl-1,3-dimethyl-1H-pyrazolium chloride or bromide.
Scientific Research Applications
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pyrazolium-based ionic liquids and catalysts.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function. Additionally, the pyrazolium ring can engage in π-π interactions with aromatic residues, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1H-pyrazolium iodide
- 1,3-Dimethyl-2-ethyl-1H-pyrazolium iodide
- 1,3-Dimethyl-2-methyl-1H-pyrazolium iodide
Uniqueness
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of novel materials and in applications requiring specific chemical functionalities.
Properties
Molecular Formula |
C7H11IN2 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-ethenyl-1,3-dimethylpyrazol-1-ium;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-4-9-7(2)5-6-8(9)3;/h4-6H,1H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
DTOILWSSNSQGJQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](N1C=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)







![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)





